
2-Hydroxy-5-nitrobenzyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-nitrobenzyl thiocyanate is an organic compound with a complex structure that includes a hydroxyl group, a nitro group, and a thiocyanate group attached to a benzyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitrobenzyl thiocyanate typically involves the reaction of 2-Hydroxy-5-nitrobenzyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-nitrobenzyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-5-nitrobenzaldehyde.
Reduction: Formation of 2-Hydroxy-5-aminobenzyl thiocyanate.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-5-nitrobenzyl thiocyanate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-nitrobenzyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-nitrobenzyl chloride
- 2-Hydroxy-5-nitrobenzyl alcohol
- 2-Hydroxy-5-nitrobenzyl bromide
Uniqueness
2-Hydroxy-5-nitrobenzyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of hydroxyl, nitro, and thiocyanate groups in a single molecule provides a versatile platform for chemical modifications and biological interactions.
Propriétés
Numéro CAS |
5394-11-6 |
|---|---|
Formule moléculaire |
C8H6N2O3S |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
(2-hydroxy-5-nitrophenyl)methyl thiocyanate |
InChI |
InChI=1S/C8H6N2O3S/c9-5-14-4-6-3-7(10(12)13)1-2-8(6)11/h1-3,11H,4H2 |
Clé InChI |
UJQPFKJEDQKYEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])CSC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


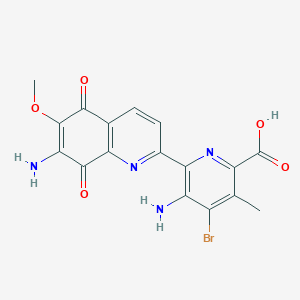
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
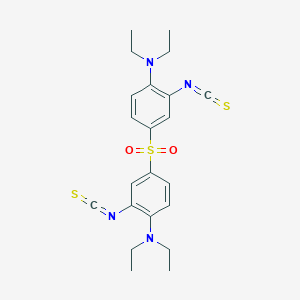
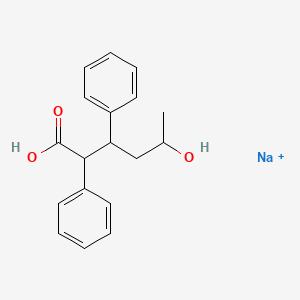
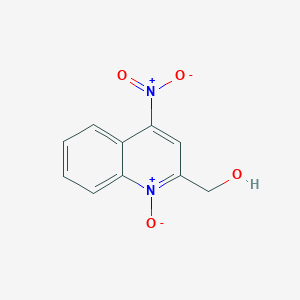
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)

![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
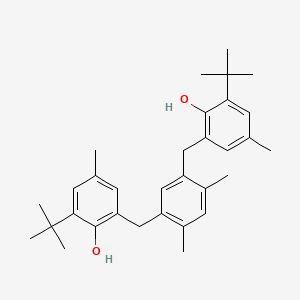
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
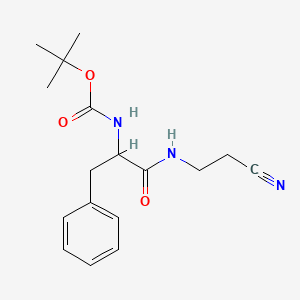

![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)
